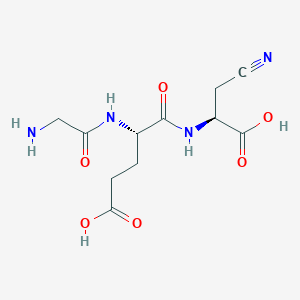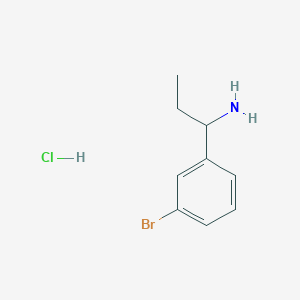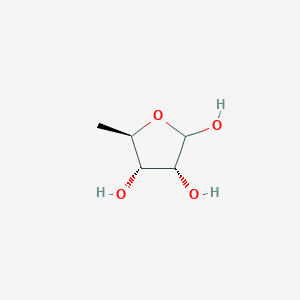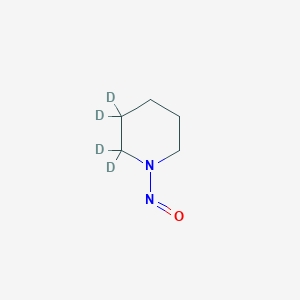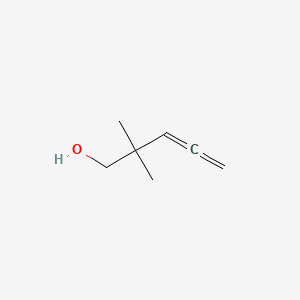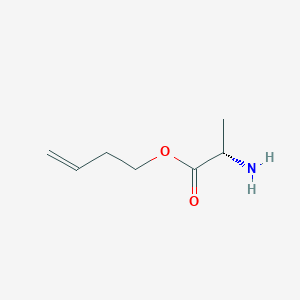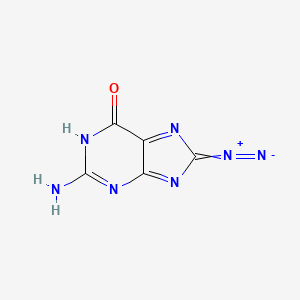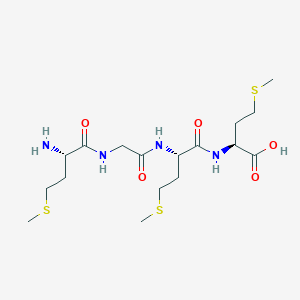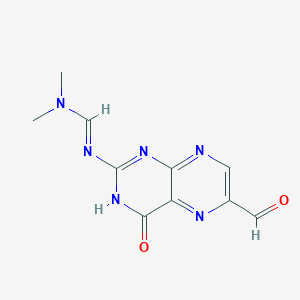![molecular formula C12H19Br B13819480 1-Bromo-3-ethyladamantane; 1-Bromo-3-ethyltricyclo[3.3.1.13,7]decane](/img/structure/B13819480.png)
1-Bromo-3-ethyladamantane; 1-Bromo-3-ethyltricyclo[3.3.1.13,7]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-ethyladamantane, also known as 1-Bromo-3-ethyltricyclo[3.3.1.13,7]decane, is an organic compound with the molecular formula C12H19Br. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of a bromine atom and an ethyl group attached to the adamantane framework. It is a white to off-white solid with a melting point of 23°C and a boiling point of 124°C .
Preparation Methods
1-Bromo-3-ethyladamantane can be synthesized through several methods. One common synthetic route involves the bromination of 3-ethyladamantane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically takes place in an inert solvent such as chloroform or ethyl acetate . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-3-ethyladamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The compound can be reduced to 3-ethyladamantane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-ethyladamantane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of adamantane derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including antiviral and neuroprotective agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-ethyladamantane involves its interaction with molecular targets through its bromine and ethyl functional groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-Bromo-3-ethyladamantane can be compared with other adamantane derivatives, such as:
1-Bromo-3,5-dimethyladamantane: This compound has two methyl groups instead of an ethyl group, leading to different chemical properties and reactivity.
2-Bromoadamantane: This compound has the bromine atom attached to a different position on the adamantane framework, resulting in distinct chemical behavior.
The uniqueness of 1-Bromo-3-ethyladamantane lies in its specific substitution pattern, which imparts unique reactivity and applications compared to other similar compounds.
Properties
Molecular Formula |
C12H19Br |
|---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
(5S,7R)-1-bromo-3-ethyladamantane |
InChI |
InChI=1S/C12H19Br/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h9-10H,2-8H2,1H3/t9-,10+,11?,12? |
InChI Key |
QUUCNKWMKRZRGC-ZYANWLCNSA-N |
Isomeric SMILES |
CCC12C[C@H]3C[C@@H](C1)CC(C3)(C2)Br |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one hydrochloride](/img/structure/B13819412.png)
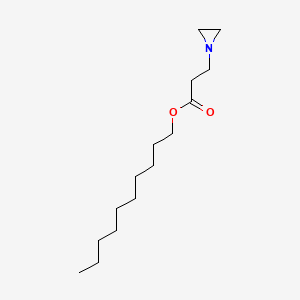

![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B13819431.png)
